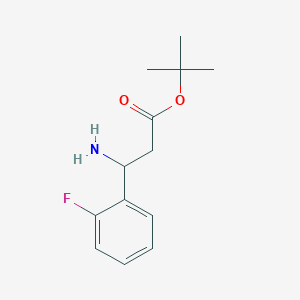

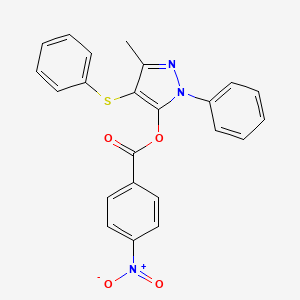

![molecular formula C15H12FN5 B2939696 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-99-7](/img/structure/B2939696.png)

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a complex organic molecule. It contains a benzimidazole ring fused with a 1,3,5-triazine ring . This structure is part of a larger class of compounds known as triazinobenzimidazoles .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . The process starts with a nucleophilic substitution reaction for arylglyoxal hydrates . This is followed by a heterocyclization reaction with 1-(1H-benzimidazol-2-yl)guanidine . The exact synthesis process for “this compound” might vary, but it’s likely to follow a similar pathway .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring fused with a 1,3,5-triazine ring . The 3,4-dihydro form was found to predominate in DMSO solutions . More detailed structural analysis would require advanced techniques like NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The synthesis process involves several reaction steps, including nucleophilic substitution and heterocyclization . Further analysis of its reactivity would require detailed study.Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Antimicrobial Activities : A study by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, suggesting potential applications of triazine-based compounds in combating microbial infections Bektaş et al., 2007.

Antiproliferative Activity : Research by Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their antiproliferative activity, indicating the compound's potential in cancer research Hranjec et al., 2012.

Antitumor and DNA Interaction Studies

- Antitumor Activity and DNA Interaction : A study by Singla et al. (2016) revealed the antitumor efficacy of triazine-benzimidazoles, including dihydrofolate reductase inhibition and DNA intercalation, highlighting the compound's potential in cancer therapy Singla et al., 2016.

Electronic and Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Research on bipolar triphenylamine-benzimidazole derivatives by Ge et al. (2008) for use in phosphorescent OLEDs demonstrates the compound's utility in advanced material science, particularly in the development of efficient single-layer OLEDs Ge et al., 2008.

Mechanism of Action

properties

IUPAC Name |

4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNIZJNDXHOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

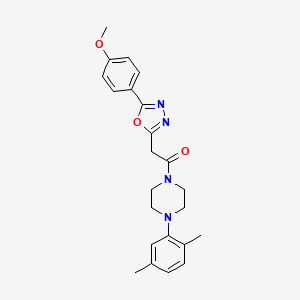

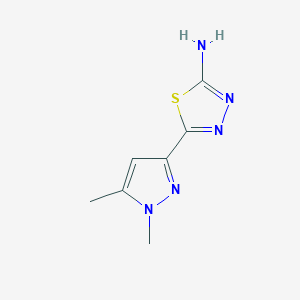

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

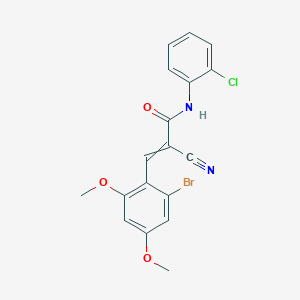

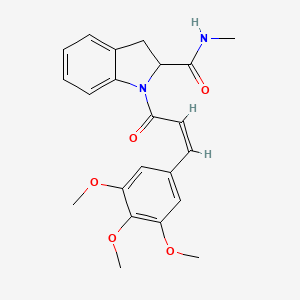

![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

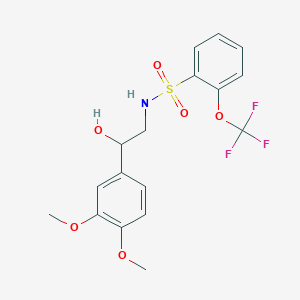

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)

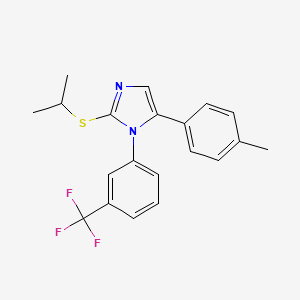

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)